N-[(2-Chloro-5-hydroxyphenyl)methyl]but-2-ynamide
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Overview
Description
N-[(2-Chloro-5-hydroxyphenyl)methyl]but-2-ynamide is an organic compound with the molecular formula C11H10ClNO2 This compound is characterized by the presence of a chloro-substituted phenyl ring, a hydroxyl group, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chloro-5-hydroxyphenyl)methyl]but-2-ynamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-hydroxybenzaldehyde and but-2-ynoic acid.
Condensation Reaction: The aldehyde group of 2-chloro-5-hydroxybenzaldehyde undergoes a condensation reaction with but-2-ynoic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate product.
Amidation: The intermediate product is then subjected to amidation using ammonia or an amine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Chloro-5-hydroxyphenyl)methyl]but-2-ynamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbon-carbon triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed for hydrogenation.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-Chloro-5-hydroxyphenyl)methyl]but-2-ynamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-Chloro-5-hydroxyphenyl)methyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the chloro-substituted phenyl ring play crucial roles in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloro-2-hydroxyphenyl)acetamide: Similar structure but with an acetamide group instead of a but-2-ynamide moiety.
2-Chloro-5-hydroxybenzamide: Lacks the but-2-ynamide group but shares the chloro and hydroxyl substitutions on the phenyl ring.
Uniqueness
N-[(2-Chloro-5-hydroxyphenyl)methyl]but-2-ynamide is unique due to the presence of the but-2-ynamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(2-chloro-5-hydroxyphenyl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-3-11(15)13-7-8-6-9(14)4-5-10(8)12/h4-6,14H,7H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLKHIFKLHHAEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=C(C=CC(=C1)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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